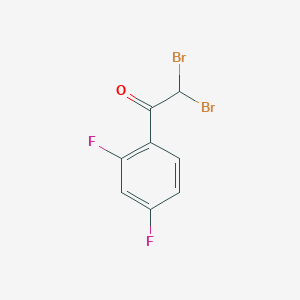![molecular formula C15H22ClFN2O2 B13708785 4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)
4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a fluoroallyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Aminomethyl Group: This step involves the introduction of the aminomethyl group onto the fluoroallyl moiety. Common reagents used include formaldehyde and ammonia under basic conditions.
Coupling with Benzamide: The aminomethyl-fluoroallyl intermediate is then coupled with a benzamide derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically achieved by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The fluoroallyl group can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
Applications De Recherche Scientifique
(E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the fluoroallyl group can enhance the compound’s stability and reactivity. The benzamide moiety may interact with hydrophobic pockets within the target protein, leading to modulation of its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares a similar aminomethyl group but lacks the fluoroallyl and benzamide moieties.
Dichloroaniline: Contains an aniline ring with chlorine substitutions but differs significantly in structure and reactivity.
Uniqueness
(E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a versatile research tool set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H22ClFN2O2 |
|---|---|
Poids moléculaire |
316.80 g/mol |
Nom IUPAC |
4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride |
InChI |
InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H |
Clé InChI |
AEMZEDNMNLIDSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)
![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)


![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)







![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)

